

# potential therapeutic applications of substituted 1,4-oxazepanes

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** Methyl 1,4-oxazepane-2-carboxylate

**Cat. No.:** B1425213

[Get Quote](#)

An In-depth Technical Guide to the Therapeutic Potential of Substituted 1,4-Oxazepanes

## Executive Summary

The 1,4-oxazepane motif, a seven-membered saturated heterocycle, has steadily emerged from the periphery of medicinal chemistry to become recognized as a privileged scaffold.<sup>[1]</sup> Its inherent three-dimensional structure, conformational flexibility, and synthetic tractability provide a unique framework for the design of novel therapeutics.<sup>[1][2]</sup> This guide offers a comprehensive exploration of the 1,4-oxazepane core, synthesizing foundational chemistry with advanced therapeutic applications. We will dissect key synthetic methodologies, delve into its proven applications in central nervous system (CNS) disorders, oncology, and infectious diseases, and examine critical drug development considerations such as structure-activity relationships and pharmacokinetics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the untapped potential of this versatile heterocyclic system.

## The 1,4-Oxazepane Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-oxazepane ring is a seven-membered heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 4.<sup>[2]</sup> Unlike flat, aromatic systems, the 1,4-oxazepane scaffold is non-planar and can adopt several low-energy conformations, with a

chair-like conformation often being the most energetically favorable.[\[2\]](#) This distinct three-dimensionality is a cornerstone of its "privileged" status. It allows for the precise spatial arrangement of substituents, enabling derivatives to interact with complex biological targets with high affinity and selectivity.[\[1\]](#) The presence of both a hydrogen-bond accepting ether oxygen and a basic, nucleophilic secondary amine nitrogen provides rich handles for chemical modification and molecular interactions, making it a valuable building block for creating diverse chemical libraries.[\[1\]](#)[\[3\]](#)



Core Structure of 1,4-Oxazepane

[Click to download full resolution via product page](#)

Core Structure of 1,4-Oxazepane

## Synthetic Strategies for Building the 1,4-Oxazepane Core

The therapeutic exploration of any scaffold is fundamentally dependent on the availability of robust and flexible synthetic routes. A lack of reliable methods has historically hindered the widespread investigation of 1,4-oxazepanes.[\[4\]](#) However, recent advancements have provided scalable protocols, opening the door to extensive derivatization and library synthesis.[\[4\]](#)

## Workflow: Synthesis via Reductive Amination

This workflow is particularly effective for generating 2,4-disubstituted 1,4-oxazepanes, which have shown promise as dopamine D4 receptor ligands.<sup>[1]</sup> The logic of this approach is a sequential, one-pot process that first forms an imine intermediate, which is then immediately reduced to the more stable amine, driving the reaction to completion.



[Click to download full resolution via product page](#)

### Workflow for Reductive Amination Synthesis

## Experimental Protocol 1: Synthesis of 2,4-Disubstituted 1,4-Oxazepanes

This protocol is adapted from methodologies used to create libraries for screening against neurological targets.<sup>[1]</sup> The choice of sodium borohydride as the reducing agent is critical; it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the *in situ*-formed imine.

- **Reaction Setup:** To a solution of 2-(2-aminoethoxy)ethanol (1 equivalent) in a suitable solvent such as methanol, add the desired aldehyde or ketone (1.1 equivalents).
- **Imine Formation:** Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
- **Reduction:** Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, controlling any effervescence.
- **Reaction Completion:** Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

- Work-up: Quench the reaction by slowly adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2,4-disubstituted 1,4-oxazepane.[\[1\]](#)

## Experimental Protocol 2: Synthesis of the 4-Boc-1,4-oxazepan-6-one Core

This route is highly valuable as it produces a versatile intermediate.[\[5\]](#) The Boc (tert-butyloxycarbonyl) protecting group is stable under many reaction conditions but can be easily removed with acid, allowing for subsequent diversification at the nitrogen atom. This strategy of building a stable, protected core is a cornerstone of modern library synthesis.

- N-Boc Protection: Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in a mixture of dioxane and water. Add di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) (1.1 eq) and sodium bicarbonate (2.0 eq). Stir the mixture at room temperature for 12-24 hours. Remove the dioxane under reduced pressure and extract the aqueous layer with ethyl acetate. Dry and concentrate the organic layers to yield N-Boc-2-(2-hydroxyethoxy)ethylamine.[\[5\]](#)
- Oxidation: Dissolve the N-Boc protected alcohol from the previous step in a suitable solvent like dichloromethane (DCM). Add an oxidizing agent such as Dess-Martin periodinane (1.5 eq) and stir at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). The resulting product is the corresponding carboxylic acid after workup.
- Cyclization: Dissolve the carboxylic acid in a solvent such as DMF. Add a coupling agent like HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir the reaction at room temperature for 12-24 hours. Dilute, wash, dry, and concentrate the reaction mixture. Purify by column chromatography to obtain 4-Boc-1,4-oxazepan-6-one.[\[5\]](#)

## Therapeutic Applications in Central Nervous System (CNS) Disorders

The conformational flexibility of the 1,4-oxazepane ring makes it an ideal scaffold for interacting with the complex topographies of CNS receptors.[\[1\]](#)

## Targeting Dopamine D<sub>4</sub> Receptors for Schizophrenia

The dopamine D<sub>4</sub> receptor is a key target for atypical antipsychotics, as antagonism of this receptor is thought to contribute to therapeutic effects with a potentially lower incidence of extrapyramidal side effects.<sup>[1]</sup> 1,4-Oxazepane derivatives have been synthesized as potent and selective D<sub>4</sub> receptor ligands.<sup>[6]</sup> 3D-QSAR (Quantitative Structure-Activity Relationship) studies have revealed that the size of the oxazepane ring and the nature of substituents on attached aromatic rings are critical for high affinity.<sup>[6]</sup>



[Click to download full resolution via product page](#)

Mechanism of 1,4-Oxazepane D<sub>4</sub> Antagonists

| Compound Structure<br>(Example) | Target Affinity ( $K_i$ )     | Selectivity Profile                   |
|---------------------------------|-------------------------------|---------------------------------------|
| 2,4-disubstituted 1,4-oxazepane | Low nanomolar range for $D_4$ | High selectivity over $D_2$ receptors |
| Fused benzo[b][1][7]oxazepine   | Sub-micromolar to nanomolar   | Varies with substitution              |

Table 1: Representative data for 1,4-oxazepane derivatives as  $D_4$  ligands. Affinity data is generalized from published studies.[\[1\]](#)[\[6\]](#)

## Monoamine Reuptake Inhibition

Compounds that inhibit the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) are effective treatments for depression, anxiety, and other mood disorders.[\[8\]](#) Patent literature describes 1,4-oxazepane derivatives designed as triple reuptake inhibitors, aiming to provide a broad spectrum of efficacy. The oxazepane core serves as a central scaffold to correctly orient the pharmacophoric elements required for binding to the monoamine transporters.[\[8\]](#)

## Anticonvulsant Activity

Certain 6-amino-1,4-oxazepane-3,5-dione derivatives have demonstrated promising activity in preclinical models of epilepsy, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. This suggests potential as broad-spectrum anticonvulsants.[\[1\]](#)

## Applications in Oncology

The structural diversity of oxazepane derivatives has led to their investigation as anticancer agents, with several promising mechanisms of action identified.[\[9\]](#)

## Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth; its dysregulation is a hallmark of many cancers, including colorectal cancer (CRC).[\[10\]](#) A series of tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1][7]oxazepines were identified as potent anti-tumor agents. The lead compound demonstrated superior antiproliferative activity

against SW620 colorectal cancer cells with an  $IC_{50}$  value of 0.86  $\mu M$ .<sup>[10]</sup> Mechanistic studies confirmed that this compound exerts its anti-tumor activity by blocking the PI3K-AKT signaling pathway, leading to the induction of cell cycle arrest and apoptosis.<sup>[10]</sup>



[Click to download full resolution via product page](#)

Inhibition of the PI3K/AKT Pathway

## TNIK Inhibition in Colorectal Cancer

The Traf2- and Nck-interacting protein kinase (TNIK) is a downstream effector in the Wnt/ $\beta$ -catenin pathway and is considered a key therapeutic target for CRC.<sup>[11]</sup> A series of 3,4-

dihydrobenzo[f][1][7]oxazepin-5(2H)-one derivatives were discovered as a new class of highly selective TNIK inhibitors. The most potent compound, 21k, exhibited an  $IC_{50}$  of 0.026  $\mu$ M for TNIK and displayed excellent selectivity against a panel of 406 other kinases.[11] This compound effectively suppressed CRC cell proliferation and migration in vitro and showed significant antitumor activity in a HCT116 xenograft mouse model, highlighting it as a promising lead for further development.[11]

| Compound ID | TNIK $IC_{50}$ ( $\mu$ M) | Notes                                                   |
|-------------|---------------------------|---------------------------------------------------------|
| 21k         | 0.026 $\pm$ 0.008         | Excellent selectivity; effective in vivo.[11]           |
| Lead Series | 0.026 - 5.0+              | SAR studies identified key structural requirements.[11] |

Table 2: Potency of 3,4-dihydrobenzo[f][1][7]oxazepin-5(2H)-one derivatives as TNIK inhibitors. [11]

## Antimicrobial Applications

The 1,4-oxazepane scaffold has also been incorporated into structures designed to combat microbial infections.

## Sulfonamide Conjugates

Sulfonamides are a class of synthetic antimicrobials that function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[12] By disrupting this pathway, they prevent bacterial growth. The conjugation of a 1,4-oxazepane moiety to a sulfonamide represents a novel strategy for antimicrobial drug discovery. While specific data for a 1,4-oxazepane-6-sulfonamide is not yet published, the framework for its evaluation is well-established.[12]

## Experimental Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol provides a general method for determining the antimicrobial efficacy of novel compounds. The choice of the broth microdilution method is based on its efficiency and

standardization, allowing for high-throughput screening.

- Preparation: Prepare a stock solution of the test compound (e.g., 1,4-oxazepane-sulfonamide) in a suitable solvent like DMSO. Prepare a panel of bacterial strains (e.g., *E. coli*, *S. aureus*) grown to a standardized concentration (e.g.,  $5 \times 10^5$  CFU/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB).
- Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with CAMHB to achieve a range of desired concentrations.
- Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive controls (bacteria only) and negative controls (broth only).
- Incubation: Incubate the plates at 35-37 °C for 16-20 hours.
- Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[\[12\]](#)

| Bacterial Strain                             | Example MIC ( $\mu$ g/mL) |
|----------------------------------------------|---------------------------|
| <i>Escherichia coli</i> (Gram-negative)      | 16                        |
| <i>Staphylococcus aureus</i> (Gram-positive) | 8                         |

Table 3: Illustrative MIC data for a hypothetical 1,4-oxazepane-sulfonamide derivative. This data is for example purposes and is not experimental data for a specific compound.[\[12\]](#)

## Key Considerations in Drug Development Structure-Activity Relationship (SAR)

Systematic SAR studies are crucial for optimizing lead compounds. For the 1,4-oxazepane-based dopamine D<sub>4</sub> ligands, 3D-QSAR modeling has shown that steric bulk and electronic properties around the two benzene ring systems and the aliphatic amine of the oxazepane core are key determinants of affinity.[\[6\]](#) This provides a rational basis for further modification to enhance potency and selectivity.

## Bioisosteric Replacement

Bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a powerful tool in medicinal chemistry.<sup>[13]</sup> The 1,4-oxazepane ring can be considered a bioisostere of other common heterocycles like morpholine or 1,4-diazepane.<sup>[4]</sup> <sup>[14]</sup> This allows chemists to modulate physicochemical properties such as lipophilicity, metabolic stability, and polarity while potentially retaining the desired pharmacological activity. For example, replacing a 1,2,4-oxadiazole ring with a more polar 1,3,4-oxadiazole has been shown to improve pharmacokinetic properties, a strategy that could be applied to complex oxazepane derivatives.<sup>[15]</sup><sup>[16]</sup>

## Pharmacokinetics (PK)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound is critical for its success as a drug.<sup>[17]</sup> While extensive PK data for novel 1,4-oxazepanes is limited, insights can be drawn from structurally related drugs like oxcarbazepine.

Oxcarbazepine is rapidly metabolized in the liver via reduction to its active monohydroxy derivative (MHD).<sup>[18]</sup> This MHD is then primarily eliminated via glucuronidation.<sup>[18]</sup>

Researchers developing 1,4-oxazepane therapeutics must anticipate similar metabolic pathways (e.g., N-dealkylation, oxidation, conjugation) and design compounds with favorable PK profiles, such as appropriate half-life and oral bioavailability.<sup>[19]</sup><sup>[20]</sup>

## Future Directions and Conclusion

The substituted 1,4-oxazepane scaffold has demonstrated significant therapeutic potential across multiple disease areas, most notably in CNS disorders and oncology. Its unique structural features make it a highly adaptable core for generating potent and selective modulators of complex biological targets.

The path forward requires a multi-pronged approach. First, the development of more efficient and stereoselective synthetic routes will be essential to fully explore the chemical space around this scaffold.<sup>[21]</sup> Second, a deeper investigation into the structure-activity relationships for targets beyond dopamine receptors is needed to guide rational drug design. Finally, promising lead compounds identified in *in vitro* and preclinical models must be advanced into more extensive *in vivo* efficacy and safety studies to validate their therapeutic potential. The evidence synthesized in this guide strongly supports the continued and expanded investigation of 1,4-oxazepanes as a rich source of next-generation therapeutics.

## References

- 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry - Benchchem. URL: <https://www.benchchem.com/product/b12820161>
- Synthetic Routes to 1,4-Oxazepan-6-one and its Analogs: Application Notes and Protocols - Benchchem. URL: <https://www.benchchem.com/product/B1282016-11S>
- New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing). URL: <https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra17765a>
- Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin - PubMed. URL: <https://pubmed.ncbi.nlm.nih.gov/28574488/>
- Application Notes and Protocols: Antimicrobial Activity of 1,4-Oxazepane-6-sulfonamide - Benchchem. URL: <https://www.benchchem.com/product/B1282016-14S>
- Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes - PubMed. URL: <https://pubmed.ncbi.nlm.nih.gov/30629230/>
- Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review - ResearchGate. URL: <https://www.researchgate.net>
- Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes | Organic Chemistry | ChemRxiv. URL: <https://chemrxiv.org/engage/chemrxiv/article-details/6548777994868759715b02ec>
- Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin | Request PDF - ResearchGate. URL: <https://www.researchgate.net>
- Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. URL: <https://www.researchgate.net>
- An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane - Benchchem. URL: <https://www.benchchem.com/product/b12820161#technical-guide>
- WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents. URL: <https://patents.google.com>
- Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC - PubMed Central. URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5489812/>
- A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems - Benchchem. URL: <https://www.benchchem.com/product/b12820161#reactivity-comparison-between-1-4-oxazepane-and-1-3-oxazepane-systems>
- New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed. URL: <https://pubmed.ncbi.nlm.nih.gov/15109520/>

- Synthesis of substituted benzo[b][1][7]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing). URL: <https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob00868k>
- Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[7][12]imidazo[1,2-d][1][7]oxazepine and Benzo[f]benzo[7][12]oxazolo[3,2-d][1][7]oxazepine Derivatives - SciELO. URL: <https://www.scielo.br/j/jbchs/a/mF8h8w5ZJz47S8T5C4dffQC/>
- Synthesis of target benzo[b][1][7]oxazepines 1 a–j. - ResearchGate. URL: [https://www.researchgate.net/figure/Synthesis-of-target-benzo-b-1-4-oxazepines-1-a-j\\_tbl1\\_319401734](https://www.researchgate.net/figure/Synthesis-of-target-benzo-b-1-4-oxazepines-1-a-j_tbl1_319401734)
- Discovery of tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1][7]oxazepine as a potent anti-colorectal cancer agent with good efficacy and low toxicity - PubMed. URL: <https://pubmed.ncbi.nlm.nih.gov/40267749/>
- Synthesis, characterization and antimicrobial study of novel naphthalene linked 1,3-oxazepine derivatives - IJNRD. URL: <https://www.ijnrd.org/papers/IJNRD2409203.pdf>
- Synthesis, Diagnosis And Evaluation Of The Antibacterial Activity Of New Oxazepane Derivatives - BioScience Academic Publishing. URL: <https://biojournals.us/index.php/AJBCI/article/view/364>
- Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats - PubMed. URL: <https://pubmed.ncbi.nlm.nih.gov/22026888/>
- New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. (2004) | Karine Audouze | 87 Citations - SciSpace. URL: <https://typeset.ai/>
- Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes | The Journal of Organic Chemistry - ACS Publications. URL: <https://pubs.acs.org/doi/10.1021/acs.joc.3c02058>
- Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives - Journal of Medicinal and Chemical Sciences. URL: [https://www.jmchemsci.com/article\\_169493.html](https://www.jmchemsci.com/article_169493.html)
- Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed. URL: <https://pubmed.ncbi.nlm.nih.gov/16289358/>
- Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. URL: <https://www.researchgate.net/>
- Bioisosteres of Common Functional Groups. URL: <https://www.med.upenn.edu/orr/documents/2015-08-12-Wipf-Bioisosteres.pdf>

- Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. URL:  
<https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4402241/>
- Bioisosteric Replacements - Cambridge MedChem Consulting. URL:  
<https://www.cambridgemedchemconsulting.com/resources/bioisosteres/index.html>
- Discovery of 3,4-Dihydrobenzo[ f][1][7]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed. URL: <https://pubmed.ncbi.nlm.nih.gov/34985886/>
- Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases - Stevens Institute of Technology. URL:  
<https://research.stevens.edu/en/publications/synthesis-of-analogs-of-14-3-and-5-imino-oxazepane-thiazepane-an>
- Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by ... - RSC Publishing. URL: <https://pubs.rsc.org/en/content/articlelanding/2015/md/c4md00537f>
- Pharmacokinetics of the monohydroxy derivative of oxcarbazepine and its enantiomers after a single intravenous dose given as racemate compared with a single oral dose of oxcarbazepine - PubMed. URL: <https://pubmed.ncbi.nlm.nih.gov/21389120/>
- Overview of the clinical pharmacokinetics of oxcarbazepine - PubMed. URL:  
<https://pubmed.ncbi.nlm.nih.gov/11543485/>
- Population pharmacokinetics of oxcarbazepine and its monohydroxy derivative in epileptic children - PMC - PubMed Central. URL:  
<https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2000609/>
- Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines | Request PDF - ResearchGate. URL: <https://www.researchgate.net>
- Pharmacokinetics – Online content for student. URL: <https://www.pharmacokinetics.be/>

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- 2. [pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- 3. [pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 9. scielo.br [scielo.br]
- 10. Discovery of tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1,4]oxazepine as a potent anti-colorectal cancer agent with good efficacy and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 14. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. (2004) | Karine Audouze | 87 Citations [scispace.com]
- 15. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regiosomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regiosomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 17. Pharmacokinetics – Online content for student [sepia2.unil.ch]
- 18. Overview of the clinical pharmacokinetics of oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of the monohydroxy derivative of oxcarbazepine and its enantiomers after a single intravenous dose given as racemate compared with a single oral dose of oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Population pharmacokinetics of oxcarbazepine and its monohydroxy derivative in epileptic children - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [potential therapeutic applications of substituted 1,4-oxazepanes]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1425213#potential-therapeutic-applications-of-substituted-1-4-oxazepanes>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)